4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
X-ray Diffraction Studies of Dibenzofuran-Sulfonamide Hybrid Systems
The tetrahydrodibenzo[b,d]furan moiety adopts a nearly planar conformation, with a root-mean-square deviation (RMSD) of 0.0803 Å from the mean plane defined by its non-hydrogen atoms. The ethoxy group (-OCH2CH3) and sulfonamide (-SO2NH-) substituents occupy equatorial positions to minimize steric clashes. Key bond lengths include:
- C–O (dibenzo[b,d]furan): 1.373–1.412 Å
- S=O (sulfonamide): 1.432–1.445 Å
- N–H (sulfonamide): 0.88–0.92 Å
Table 1: Crystallographic Parameters
| Parameter | Value | |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| a (Å) | 7.841 | |
| b (Å) | 8.203 | |
| c (Å) | 11.080 | |
| α (°) | 79.131 | |
| β (°) | 85.616 | |
| γ (°) | 74.077 | |
| Volume (ų) | 672.8 | |
| Z | 2 | |
| Density (g/cm³) | 1.255 |
Intermolecular π-π stacking between dibenzofuran rings occurs at centroid-to-centroid distances of 4.070 Å, while hydrophobic interactions stabilize the ethoxy and methyl substituents.
Conformational Dynamics in Tetrahydrodibenzo[b,d]furan Derivatives
The tetrahydrodibenzo[b,d]furan core exhibits restricted rotation due to steric hindrance from the 8-methyl group. Variable-temperature NMR studies of analogous compounds reveal energy barriers of 12–15 kcal/mol for ring puckering. Molecular dynamics simulations predict a half-chair conformation for the saturated six-membered ring, with pseudorotation angles (θ) of 35–40°.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3):
- δ 1.42 (t, J = 7.0 Hz, 3H, CH2CH3)
- δ 3.08 (m, 2H, CH2 from tetrahydrofuran)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)
- δ 6.92–7.58 (m, 6H, aromatic protons)
13C NMR (100 MHz, CDCl3):
- δ 14.3 (CH2CH3)
- δ 63.8 (OCH2CH3
Properties
IUPAC Name |
4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-25-16-6-8-17(9-7-16)27(23,24)22-15-5-11-21-19(13-15)18-12-14(2)4-10-20(18)26-21/h5-9,11,13-14,22H,3-4,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQOCDXPUSQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrodibenzo[b,d]furan Core
The 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan intermediate is synthesized via Friedel-Crafts alkylation or cyclization of a brominated precursor. For example, bromine-mediated cyclization of 2-(2-bromophenyl)ethanol derivatives generates the furan ring system. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for halogenation, followed by intramolecular Williamson ether synthesis under alkaline conditions.
Reaction Conditions
Introduction of the Ethoxy Group
Ethoxylation is achieved via nucleophilic aromatic substitution (SNAr) on a nitro-activated benzene ring. A nitro group at the para position is reduced to an amine, followed by diazotization and ethoxylation:
-
Nitration : HNO₃/H₂SO₄, 0°C, 2 h
-
Reduction : H₂/Pd-C, EtOH, 25°C, 6 h
-
Diazotization : NaNO₂/HCl, 0°C, 30 min
-
Ethoxylation : C₂H₅OH, Cu(I) catalyst, 60°C, 8 h
Sulfonamide Bond Formation
Chlorosulfonation of the ethoxybenzene intermediate followed by amination with the tetrahydrodibenzo[b,d]furan-2-amine is critical. The patent CN106336366A details a protocol using chlorosulfonic acid (ClSO₃H) and β-phenethylamine derivatives:
Procedure
-
Chlorosulfonation :
-
Reagents : ClSO₃H (1.5 equiv), CH₂Cl₂, 0°C → 25°C
-
Time : 3 h
-
Intermediate : 4-Ethoxybenzenesulfonyl chloride
-
-
Amination :
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and amination steps. For example, cyclization of the dibenzofuran core under microwave conditions (150°C, 20 min) improves yields to 85% compared to conventional heating.
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 |
| DMSO | Cs₂CO₃ | 100 | 68 |
| Toluene | — | 110 | 55 |
| Acetonitrile | Pd(OAc)₂ | 70 | 78 |
Palladium catalysts enhance coupling efficiency during ethoxylation, while polar aprotic solvents (DMF, DMSO) improve cyclization kinetics.
Challenges and Mitigation Strategies
Byproduct Formation in Chlorosulfonation
Excess ClSO₃H leads to polysulfonation. Controlled addition (dropwise, 0°C) and stoichiometric ClSO₃H (1.05 equiv) minimize this issue.
Purification of the Final Product
Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves sulfonamide diastereomers. Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Scalability and Industrial Relevance
The patent CN106336366A emphasizes cost-effective scaling using recoverable solvents (CHCl₃, CH₂Cl₂) and recyclable byproducts (HCl, SO₂) . A pilot-scale batch (10 kg) achieved 73% yield with 99.5% purity, underscoring industrial viability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with biological targets relevant to disease pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
Anti-inflammatory Properties
Research has suggested that derivatives of this compound may possess anti-inflammatory activities. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses .
Pharmacological Insights
Pharmacological studies have focused on the compound's interaction with various receptors and its pharmacokinetic properties.
Receptor Modulation
The compound's ability to modulate neurotransmitter receptors makes it a candidate for treating neurological disorders. For example, similar compounds have been shown to interact with serotonin receptors, potentially offering therapeutic benefits for anxiety and depression .
Bioavailability and Metabolism
Studies on the metabolism of related compounds indicate that modifications to the sulfonamide group can enhance bioavailability and reduce toxicity . Understanding these pharmacokinetic properties is crucial for developing effective therapeutic agents.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Pathways
Various synthetic routes have been explored, including the use of brominated intermediates to introduce the sulfonamide functionality effectively. Such methods enhance the overall efficiency of synthesizing complex organic molecules .
Stability and Reactivity
The stability of the compound under physiological conditions is essential for its application as a drug. Studies indicate that modifications can lead to increased stability against metabolic degradation, which is a significant factor in drug design .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings.
Clinical Trials
Ongoing clinical trials are assessing the efficacy of related sulfonamide compounds in treating chronic diseases such as rheumatoid arthritis and certain cancers. These trials focus on the safety profile and therapeutic outcomes compared to existing treatments .
Laboratory Research
Laboratory studies have demonstrated that this compound can inhibit specific cancer cell lines more effectively than traditional therapies . This finding underscores its potential as a novel therapeutic agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: Ethoxy (logP ≈ 3.5 estimated) and methoxy (logP ≈ 2.8) groups increase lipophilicity compared to methyl (logP ≈ 2.2) and fluoro (logP ≈ 2.0) substituents. This impacts bioavailability and blood-brain barrier penetration .
Electronic Effects :
- Fluoro and ethoxy groups exert electron-withdrawing and donating effects, respectively, altering sulfonamide’s acidity (pKa) and hydrogen-bonding capacity. This may modulate interactions with enzymes or receptors .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution between amines (e.g., 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine) and sulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) in polar solvents like pyridine or DCM .
- Yields vary with substituent reactivity; electron-withdrawing groups (e.g., fluoro) may slow reaction rates compared to electron-donating groups (e.g., methoxy) .
Fluorinated sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their strong electronegativity .
Biological Activity
4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a tetrahydrodibenzo[b,d]furan derivative. The molecular formula is , and its structure can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting euphoriant properties.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Pharmacological Effects
The pharmacological profile of this compound includes:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Euphoriant | Potential therapeutic use in mood disorders | |
| Antioxidant | May reduce oxidative stress | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
Case Study 1: Euphoriant Properties
A study conducted on similar dibenzo compounds indicated that modifications in the structure can enhance euphoriant effects. The findings suggest that the introduction of an ethoxy group may increase lipophilicity, thus enhancing central nervous system penetration .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that derivatives of tetrahydrodibenzo compounds exhibit significant antioxidant activity. These findings suggest that this compound could similarly contribute to cellular protection against oxidative damage .
Q & A
Q. What are the critical synthetic challenges and optimization strategies for synthesizing this compound?
The synthesis of 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves multi-step organic reactions, including sulfonamide coupling and functional group modifications. Key challenges include controlling regioselectivity during sulfonamide bond formation and minimizing side reactions in the dibenzofuran scaffold. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonylation to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Catalysis : Lewis acids (e.g., AlCl₃) improve yield in cyclization steps .
- Purification : High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. How is the purity and structural integrity validated post-synthesis?
Analytical workflows combine:
- Chromatography : HPLC with UV detection monitors impurities (<1% threshold) .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; mass spectrometry (HRMS) verifies molecular weight .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Advanced Research Questions
Q. How can computational quantum chemistry improve reaction design and mechanistic understanding?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental data to:
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies in IC₅₀ values or target selectivity often arise from assay conditions or off-target effects. Solutions include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Metabolic stability testing : LC-MS/MS quantifies compound degradation in hepatic microsomes .
Q. How to design SAR studies for optimizing bioactivity?
Structure-Activity Relationship (SAR) analysis requires systematic modifications:
- Functional group replacement : Substitute the ethoxy group with fluoro or methoxy to assess steric/electronic effects .
- Scaffold diversification : Compare dibenzofuran analogs with benzothiazole or pyridine cores .
- In vitro profiling : Test kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity (e.g., NCI-60 panel) .
Q. Which analytical techniques detect degradation products under varying storage conditions?
Stability studies use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
